5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide
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Description
5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H14BrN3O3S and its molecular weight is 444.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, N-bromosuccinimide (NBS) is known to undergo a free radical reaction, losing the N-bromo atom and leaving behind a succinimidyl radical .
Biochemical Pathways
For instance, imidazole-containing compounds are known to be involved in a wide range of chemical and biological properties .
Pharmacokinetics
It is known that imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Compounds with similar structures have been reported to show a variety of biological activities .
Action Environment
It is known that the properties of similar compounds, such as imidazole, can be influenced by environmental factors .
Properties
IUPAC Name |
5-bromo-N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S/c1-10-11(2)21-19-23(18(10)25)14(9-27-19)12-4-3-5-13(8-12)22-17(24)15-6-7-16(20)26-15/h3-9H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POASJGSWBBIYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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